2H-Oxacyclotetradec[2,3-d]isoindole-2,18(5H)-dione, 16-benzyl-6,7,8,9,10,12a,13,14,15,15a,16,17-dodecahydro-5,13-dihydroxy-9,15-dimethyl-14-methylene-, (E,E)-(5S,9R,12aS,13S,15S,15aS,16S,18aS)-
Description
Cytochalasin B is a cell-permeable mycotoxin derived from fungi, specifically from the genus Drechslera dematioidea . The compound is known for its ability to disrupt actin filament formation, which plays a crucial role in various cellular processes. Due to its unique properties, Cytochalasin B has become an essential tool in cytological research and has various applications in biology, medicine, and industry.
Properties
Key on ui mechanism of action |
MAJOR BIOLOGICAL EFFECTS ARE THE BLOCKAGE OF CYTOPLASMIC CLEAVAGE RESULTING IN MULTINUCLEATE CELL FORMATION, THE INHIBITION OF CELL MOVEMENT, & THE INDUCTION OF NUCLEAR EXTRUSION... OTHER REPORTED EFFECTS INCLUDE THE INHIBITION OF GLUCOSE TRANSPORT, OF THYROID SECRETION, OF GROWTH HORMONE RELEASE, OF PHAGOCYTOSIS, & OF PLATELET AGGREGATION & CLOT CONTRACTION. /CYTOCHALASINS/ THROUGH THE USE OF (3)H-LABELLED CYTOCHALASINS B & D THE PRECISE BINDING SITES & SUB-CELLULAR LOCALIZATION ARE NOW UNDER INVESTIGATION... EXPERIMENTAL RESULTS OBTAINED THUS FAR SUPPORT THE IDEA THAT THE PRIMARY EFFECT IS MEMBRANOTROPIC, PERHAPS INVOLVING THE ASSOCIATION OF MICROFILAMENTS WITH THE PLASMA MEMBRANE. IT SHOULD BE NOTED THAT THE EFFECT OF CYTOCHALASIN B ON NORMAL & TRANSFORMED CELLS DIFFERS; THE LATTER BECOME MORE HIGHLY MULTINUCLEATED THAN NORMAL CELLS. THE INFLUENCE OF CYTOCHALASIN B & E ON INTESTINAL DIGESTION OF MALTOSE & SUCROSE, & THEIR DIGESTION PRODUCTS AS GLUCOSE & FRUCTOSE WAS INVESTIGATED IN THE MOUSE IN VITRO. NEITHER DIGESTION OF MALTOSE OR SUCROSE NOR ACTIVITIES OF MALTASE OR SUCRASE IN EVERTED SACS OF MOUSE JEJUNUM WAS AFFECTED BY CYTOCHALASIN B OR E AT 5.0 & 10.0 MUG/ML AFTER 60 MIN INCUBATION. HOWEVER, ABSORPTION OF GLUCOSE DERIVED FROM MALTOSE OR SUCROSE DIGESTION WAS INHIBITED BY 68.5 & 65.9% DUE TO CYTOCHALASIN E (5.0 MUG/ML) & BY 29.5 & 13.1% DUE TO CYTOCHALASIN B AT THE SAME CONCN. CYTOCHALASINS B & E SEEMED TO STIMULATE ABSORPTION OF FRUCTOSE DERIVED FROM SUCROSE DIGESTION IN MOUSE JEJUNUM. THE INHIBITORY EFFECT OF CYTOCHALASIN E ON GALACTOSE ABSORPTION IN EVERTED SACS OF MOUSE JEJUNUM WAS STUDIED. CYTOCHALASIN B HAD THE HIGHEST POTENCY ON THE INHIBITION OF GALACTOSE ABSORPTION WHEN IT WAS ADDED IN THE MUCOSAL SOLN FOLLOWED BY CYTOCHALASIN E, A, C, & D, RESPECTIVELY. For more Mechanism of Action (Complete) data for CYTOCHALASIN B (14 total), please visit the HSDB record page. |
|---|---|
CAS No. |
69804-24-6 |
Molecular Formula |
C29H37NO5 |
Molecular Weight |
479.6 g/mol |
IUPAC Name |
(4E,12E)-19-benzyl-6,15-dihydroxy-10,17-dimethyl-16-methylidene-2-oxa-20-azatricyclo[12.7.0.01,18]henicosa-4,12-diene-3,21-dione |
InChI |
InChI=1S/C29H37NO5/c1-18-9-7-13-22(31)15-16-25(32)35-29-23(14-8-10-18)27(33)20(3)19(2)26(29)24(30-28(29)34)17-21-11-5-4-6-12-21/h4-6,8,11-12,14-16,18-19,22-24,26-27,31,33H,3,7,9-10,13,17H2,1-2H3,(H,30,34)/b14-8+,16-15+ |
InChI Key |
GBOGMAARMMDZGR-LFKALUBKSA-N |
Isomeric SMILES |
CC1CCCC(/C=C/C(=O)OC23C(/C=C/C1)C(C(=C)C(C2C(NC3=O)CC4=CC=CC=C4)C)O)O |
Canonical SMILES |
CC1CCCC(C=CC(=O)OC23C(C=CC1)C(C(=C)C(C2C(NC3=O)CC4=CC=CC=C4)C)O)O |
Color/Form |
FELTED NEEDLES FROM ACETONE |
melting_point |
218-221 °C |
physical_description |
Solid; [Merck Index] White crystalline solid; [MSDSonline] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Cytochalasin B is typically prepared through methanol extraction of dehydrated mold (Drechslera dematioidea) matte . The process involves reverse-phase C18 silica gel batch adsorption, selective elution with a 1:1 (v/v) hexane:tetrahydrofuran (THF) mixture, crystallization, preparative thin-layer chromatography (TLC), and recrystallization . Additional purification can be achieved using normal phase chromatography with silica gel .
Industrial Production Methods: Industrial production of Cytochalasin B follows similar extraction and purification techniques but on a larger scale. The yield per liter of medium can reach up to 300 mg of Cytochalasin B, with a purity greater than 95% as confirmed by nuclear magnetic resonance (NMR), high-performance liquid chromatography (HPLC), and TLC .
Chemical Reactions Analysis
Types of Reactions: Cytochalasin B undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Oxidation: Cytochalasin B can be oxidized using reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products formed from these reactions include oxidized derivatives, reduced forms of Cytochalasin B, and substituted analogs with various functional groups .
Scientific Research Applications
Cytochalasin B has a wide range of applications in scientific research:
Mechanism of Action
Cytochalasin B exerts its effects by binding to the barbed end of actin filaments, thereby inhibiting the addition of actin monomers . This inhibition prevents the formation of new actin filaments and disrupts the existing ones, leading to a loss of cellular structure and function . The compound also affects glucose transport and platelet aggregation by interfering with the cytoskeleton .
Comparison with Similar Compounds
. Similar compounds include:
Cytochalasin D: Similar to Cytochalasin B but with different potency and effects on actin dynamics.
Cytochalasin E: Known for its irreversible inhibition of actin filament formation.
Latrunculin A and B: These compounds also target actin filaments but work synergistically with cytochalasins to disrupt actin dynamics.
Cytochalasin B is unique in its ability to inhibit actin polymerization at substoichiometric concentrations, making it a powerful tool for studying actin-related processes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
